

Ethylhexyl Methoxycrylene: A Technical Guide to its Discovery, Synthesis, and Application in Photoprotection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylhexyl methoxycrylene*

Cat. No.: B3313932

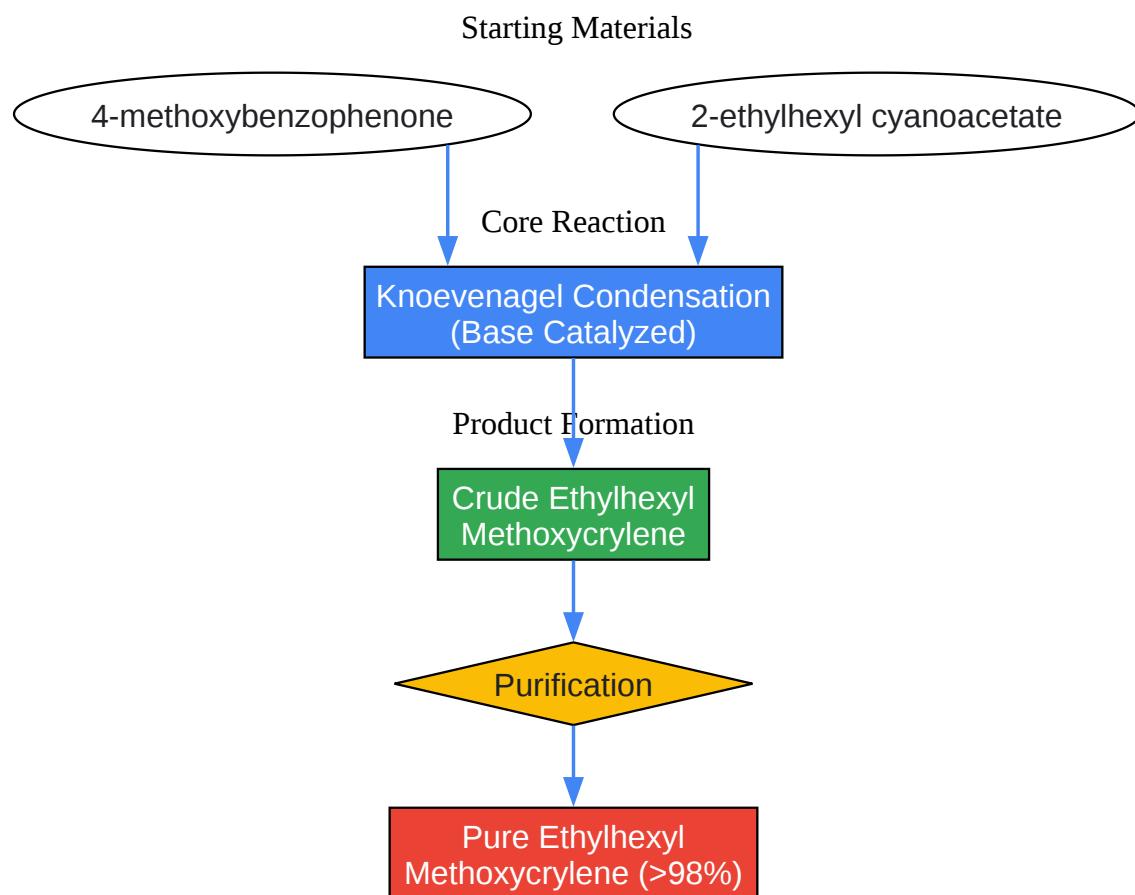
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl Methoxycrylene, chemically known as 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester, is a novel and highly effective photostabilizer used in sunscreen and cosmetic formulations. This technical guide provides an in-depth overview of its discovery, a detailed examination of its synthesis, a summary of its physicochemical properties, and a thorough description of its mechanism of action in photoprotection. Experimental protocols for its characterization and performance evaluation are also detailed.

Discovery and Development


Ethylhexyl Methoxycrylene, commercially known as SolaStay® S1 and developed by Hallstar, emerged from the growing demand for more effective and stable sunscreen agents.^[1] Its development was driven by the need to stabilize photolabile UV filters, such as avobenzone, which degrades rapidly upon exposure to UV radiation, diminishing the protective efficacy of sunscreen formulations.^[2] The unique chemical structure of **Ethylhexyl Methoxycrylene** allows it to efficiently quench the excited states of other UV absorbers, thereby enhancing their stability and longevity on the skin.^{[3][4]}

Synthesis of Ethylhexyl Methoxycrylene

The synthesis of **Ethylhexyl Methoxycrylene** is a multi-step process that involves the formation of a core 2-Propenoic acid structure, followed by the introduction of key functional groups and final esterification. While specific proprietary details of the industrial synthesis are not publicly available, the general chemical pathway can be outlined as follows:

- Formation of the Cyanoacetate Intermediate: The synthesis likely begins with the preparation of 2-ethylhexyl cyanoacetate.
- Knoevenagel Condensation: This is followed by a Knoevenagel condensation reaction between 4-methoxybenzophenone and 2-ethylhexyl cyanoacetate. This reaction forms the carbon-carbon double bond and incorporates the methoxyphenyl and phenyl groups onto the acrylate backbone. The reaction is typically catalyzed by a base.
- Purification: The final product, 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate, is then purified to a high degree (>98%) for use in cosmetic applications.[\[5\]](#)

A generalized workflow for the synthesis is depicted below:

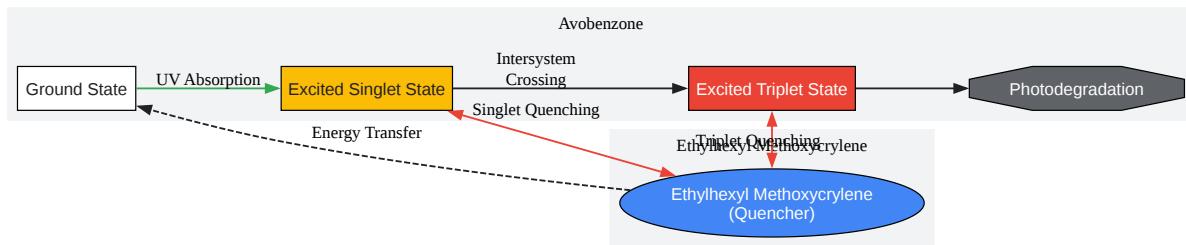
[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **Ethylhexyl Methoxycrylene**.

Physicochemical and Spectroscopic Properties

Ethylhexyl Methoxycrylene is a viscous yellow liquid with a high boiling point and low water solubility, making it suitable for incorporation into oil-based cosmetic formulations.[6][7]

Table 1: Physicochemical Properties of **Ethylhexyl Methoxycrylene**


Property	Value	Reference
Chemical Name	2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester	[8]
CAS Number	947753-66-4	[8]
Molecular Formula	C ₂₅ H ₂₉ NO ₃	[8]
Molecular Weight	391.50 g/mol	[8]
Appearance	Viscous yellow liquid	[6]
Boiling Point	391.85°C at 101,325 Pa	[7]
Density	1.08 g/cm ³ at 20°C	[7]
Water Solubility	40 µg/L at 20°C	[7]
Purity	> 98%	[5]

Reference analytical spectra including NMR, IR, GC-MS, and UV-Vis have been documented in public reports, confirming the structure and purity of the compound.[5] While the full spectra are not readily available, the key spectroscopic techniques for characterization are outlined in the experimental protocols section.

Mechanism of Action: Photostabilization

The primary function of **Ethylhexyl Methoxycrylene** is to photostabilize other UV-absorbing molecules, particularly avobenzene. Upon absorbing UV radiation, avobenzene is promoted to an excited singlet state, from which it can undergo intersystem crossing to a more stable, but still reactive, triplet state. It is from this triplet state that photodegradation often occurs.[2]

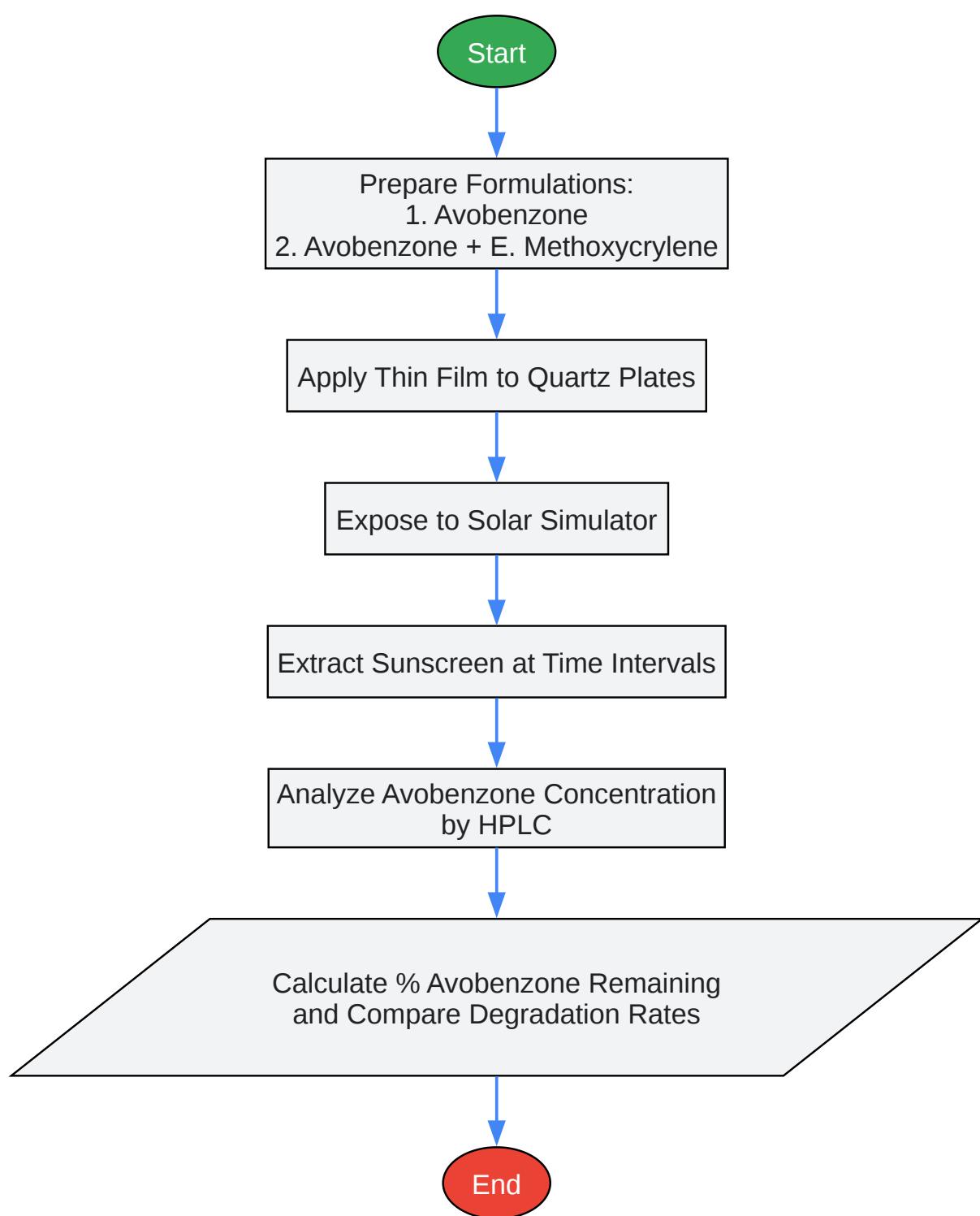
Ethylhexyl Methoxycrylene acts as a highly efficient quencher for both the singlet and triplet excited states of avobenzene.[3][4] It accepts the excess energy from the excited avobenzene molecule, returning it to its ground state before it can degrade. **Ethylhexyl Methoxycrylene** then dissipates this energy through non-destructive pathways.[4]

[Click to download full resolution via product page](#)

Caption: Photostabilization of Avobenzone by **Ethylhexyl Methoxycrylene**.

Experimental Protocols

Characterization of Ethylhexyl Methoxycrylene


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To confirm the chemical structure of the synthesized molecule.
 - Methodology: Dissolve a small sample of purified **Ethylhexyl Methoxycrylene** in a deuterated solvent (e.g., CDCl₃). Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of 2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate.
- Infrared (IR) Spectroscopy:
 - Purpose: To identify the functional groups present in the molecule.
 - Methodology: Obtain the IR spectrum of a thin film of the purified liquid sample using an FTIR spectrometer. Key vibrational bands to identify include the C≡N stretch (around 2220

cm^{-1}), C=O stretch of the ester (around 1720 cm^{-1}), and C=C stretch of the alkene (around 1620 cm^{-1}), as well as characteristic aromatic C-H and C=C bands.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Purpose: To determine the purity of the compound and confirm its molecular weight.
 - Methodology: Inject a dilute solution of the sample into a GC-MS system. The gas chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should exhibit a molecular ion peak corresponding to the molecular weight of **Ethylhexyl Methoxycrylene** (391.5 g/mol).

Performance Evaluation: Photostability Testing

- Purpose: To quantify the ability of **Ethylhexyl Methoxycrylene** to stabilize a photolabile UV filter (e.g., Avobenzone).
- Methodology:
 - Prepare two sunscreen formulations: one containing Avobenzone and the other containing Avobenzone and **Ethylhexyl Methoxycrylene** at a specified concentration (e.g., 3-5%).^[6]
 - Apply a thin, uniform film of each formulation onto a quartz plate.
 - Expose the plates to a controlled dose of UV radiation from a solar simulator.
 - At various time intervals, extract the sunscreen from the plates using a suitable solvent (e.g., methanol).
 - Analyze the concentration of Avobenzone in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the λ_{max} of Avobenzone.
 - Calculate the percentage of Avobenzone remaining at each time point and compare the degradation rates between the two formulations.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photostability testing.

Quantitative Data Summary

Table 2: Photostabilization Performance of **Ethylhexyl Methoxycrylene** with Avobenzone

Formulation	Irradiation Time (min)	Avobenzone Degradation (%)	Reference
Without SolaStay® S1	120	80.54	[9]
With 3% SolaStay® S1	120	39.4	[9]

Table 3: Solvency of **Ethylhexyl Methoxycrylene** for Crystalline UV Filters

UV Filter	Solvency in SolaStay® S1 (%)	Reference
Benzophenone-3 (Oxybenzone)	30	[6]
Ethylhexyl Triazone	25	[6]
4-Methylbenzylidene Camphor	10	[6]

Toxicological Profile

Toxicological studies have shown that **Ethylhexyl Methoxycrylene** has a favorable safety profile for use in cosmetic applications.

Table 4: Summary of Toxicological Data for **Ethylhexyl Methoxycrylene**

Test	Result	Reference
Ames Test	No detectable genotoxic activity	[6]
Ocular Irritation (HET-CAM)	Practically no ocular irritation potential at 20%	[6]
Phototoxicity	Did not induce a phototoxic reaction	[6]
Repeat Insult Patch Test (Human)	Did not indicate a potential for dermal irritation or allergic contact sensitization	[6]

Conclusion

Ethylhexyl Methoxycrylene is a significant advancement in the field of photoprotection. Its well-defined synthesis, favorable physicochemical properties, and highly effective mechanism for stabilizing photolabile UV filters make it an invaluable ingredient for formulators of high-SPF, broad-spectrum sunscreens and anti-aging skincare products. The experimental protocols outlined in this guide provide a framework for its characterization and performance evaluation, supporting further research and development in the field of cosmetic science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. tks | publisher, event organiser, media agency | Avobenzone Photochemistry:Improving Photoprotection by Stabilizing Avobenzone with Ethylhexyl Methoxycrylene - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. hallstarbeauty.com [hallstarbeauty.com]

- 4. researchgate.net [researchgate.net]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. SolaStay® S1 | Hallstar BPC [hallstarbeauty.com]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. ijshr.com [ijshr.com]
- To cite this document: BenchChem. [Ethylhexyl Methoxycrylene: A Technical Guide to its Discovery, Synthesis, and Application in Photoprotection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3313932#discovery-and-synthesis-of-ethylhexyl-methoxycrylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com